5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine
Description
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine is a pyrazole derivative characterized by a tert-butyl group at the 5-position and a 3,4-dichlorophenyl substituent at the 2-position of the pyrazole ring. This compound is structurally distinct due to the electron-withdrawing chlorine atoms on the phenyl ring and the bulky tert-butyl group, which influence its physicochemical properties, such as lipophilicity and steric hindrance .
Properties
IUPAC Name |
5-tert-butyl-2-(3,4-dichlorophenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N3/c1-13(2,3)11-7-12(16)18(17-11)8-4-5-9(14)10(15)6-8/h4-7H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVROTJAOEPYTST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655957 | |
| Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876299-38-6 | |
| Record name | 3-tert-Butyl-1-(3,4-dichlorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Amination in Pyridine
- A mixture of enaminosulfone precursors and aminopyrazole derivatives can be subjected to microwave irradiation in pyridine at elevated temperatures (around 130 °C) under pressurized conditions (~17.2 bar) for short reaction times (~20 minutes).
- This method yields pyrazolo[1,5-a]pyrimidine derivatives in high yields (80-87%), demonstrating efficient amination and ring closure under microwave conditions.
- After reaction, the mixture is evaporated, and the product is purified by recrystallization from DMF/ethanol mixtures.
High-Temperature Microwave Irradiation in N-Methylpyrrolidinone (NMP)
- A solution of chlorinated pyrazole precursors and the target aminopyrazole in NMP with concentrated hydrochloric acid can be irradiated at 200 °C for 1 hour under microwave conditions.
- This approach yielded approximately 44% of the final product, indicating a moderate efficiency for the formation of pyrazolylamines with halogenated phenyl groups.
- The crude product requires purification by preparative chromatography to achieve high purity.
Reflux in Pyridine with Enaminonitrile and Heterocyclic Amines
- Enaminonitriles reacted with aminopyrazoles or related heterocyclic amines in pyridine under reflux for 6 hours give pyrazole derivatives in yields ranging from 61% to 71%.
- The reaction mixture is cooled, and the precipitated product is filtered and recrystallized.
- This method is versatile and applicable to various heterocyclic amines, potentially adaptable for 3,4-dichlorophenyl substitution.
Specific Data Table Summarizing Preparation Conditions
| Method | Starting Materials | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Microwave irradiation | Enaminosulfone + aminopyrazole | Pyridine | 130 °C, 17.2 bar | 20 min | 80-87% | Efficient for pyrazolo[1,5-a]pyrimidines |
| Reflux | Sulfone + aminopyrazole + triethyl orthoformate | Triethyl orthoformate | Reflux | 4 h | Moderate | Requires distillation to remove excess reagent |
| Microwave irradiation | Chlorinated pyrazole + aminopyrazole + HCl | NMP | 200 °C | 1 h | 44% | Needs chromatographic purification |
| Reflux | Enaminonitrile + heterocyclic amine | Pyridine | Reflux | 6 h | 61-71% | Versatile for various amines |
Research Findings and Analysis
- Microwave-assisted synthesis offers a rapid and high-yielding route for pyrazolylamine derivatives, including those with bulky tert-butyl groups and halogenated phenyl rings, by enhancing reaction rates and selectivity under pressurized conditions.
- The use of pyridine as a solvent is common, providing a suitable medium for nucleophilic substitutions and condensations.
- Reflux methods, while slower, offer milder conditions that may be preferable for sensitive substituents and allow for straightforward work-up procedures.
- The presence of 3,4-dichloro substitution on the phenyl ring may reduce yields due to steric hindrance and electronic effects, as evidenced by moderate yields (~44%) in harsher microwave conditions with acidic media.
- Purification techniques such as recrystallization from DMF/ethanol and preparative chromatography are essential for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including 5-tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study published in Bioorganic & Medicinal Chemistry demonstrated that derivatives of pyrazole can inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms .
Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes involved in cancer cell proliferation. The compound has been shown to interact with targets such as kinases and transcription factors pivotal in cancer progression .
Case Study: Breast Cancer
In a controlled study involving MCF-7 breast cancer cells, this compound demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Agricultural Sciences
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. Pyrazole derivatives are known for their effectiveness against various agricultural pests. A study published in the Journal of Agricultural and Food Chemistry reported that this compound exhibited potent insecticidal activity against common pests such as aphids and whiteflies .
Mode of Action
The mode of action involves interference with the nervous system of insects, leading to paralysis and death. This selective toxicity makes it a promising candidate for developing safer pesticides that minimize harm to non-target species .
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .
Case Study: Composite Materials
A recent study focused on creating composite materials using this pyrazole derivative revealed that the resulting composites exhibited superior tensile strength compared to traditional materials. The incorporation of the compound allowed for better load distribution within the polymer matrix .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(a) 5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine
- Substituents : Methyl group at the 5-position and a tosyl (p-toluenesulfonyl) group at the 2-position.
- Key Differences : The tosyl group introduces strong electron-withdrawing properties, enhancing stability but reducing solubility compared to the dichlorophenyl group.
- Synthesis : Prepared via reaction of 5-methyl-2H-pyrazol-3-ylamine with tosyl chloride (65% yield) .
- Mass Spec : APCI-MS m/z 526.4 ([M + H]+), indicating a higher molecular weight than the target compound (calculated ~340 g/mol for C₁₃H₁₇Cl₂N₃).
(b) 2-(4-Methoxy-benzyl)-2H-pyrazol-3-ylamine (CAS 3528-45-8)
- Substituents : Methoxybenzyl group at the 2-position.
- Key Differences : The methoxy group increases electron density on the aromatic ring, improving solubility in polar solvents compared to the lipophilic dichlorophenyl group.
(c) Positional Isomer: 5-Tert-butyl-2-(2,5-dichloro-phenyl)-2H-pyrazol-3-ylamine
- Substituents : 2,5-dichlorophenyl group instead of 3,4-dichloro.
- This may affect binding affinity in biological targets .
Heterocyclic Analogues
(a) 5-(4-tert-Butylphenyl)-1,3,4-thiadiazol-2-amine
- Core Structure : Thiadiazole ring instead of pyrazole.
- Key Differences : The thiadiazole ring introduces additional sulfur-based electronegativity, altering electronic distribution and hydrogen-bonding capabilities.
- Applications : Thiadiazoles are commonly used in agrochemicals and pharmaceuticals due to their metabolic stability .
(b) Tert-butyl-containing Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid
- Structure: Complex hybrid with tert-butyl, fluorophenyl, and chromenone moieties.
- Key Differences: The extended conjugation system (chromenone) and fluorine atoms enhance π-π stacking and bioavailability.
- Physicochemical Data : MP 163–166°C; Mass 615.7 ([M + H]+), indicating significantly higher molecular weight .
Research Implications
- Substituent Effects : The 3,4-dichlorophenyl group in the target compound provides a balance of lipophilicity and electronic effects, making it suitable for hydrophobic binding pockets in drug targets. In contrast, methoxy or tosyl groups prioritize polar interactions .
- Synthetic Flexibility : The tert-butyl group’s steric bulk may complicate synthetic routes, as seen in palladium-catalyzed couplings (e.g., ), but it enhances metabolic stability .
Biological Activity
5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine (CAS Number: 876299-38-6) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 284.19 g/mol. Its structural characteristics contribute to its biological properties, particularly the presence of the tert-butyl group and dichlorophenyl moiety.
| Property | Value |
|---|---|
| CAS Number | 876299-38-6 |
| Molecular Formula | C13H15Cl2N3 |
| Molecular Weight | 284.19 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound were not detailed in the search results, similar pyrazole derivatives often utilize condensation reactions involving substituted phenyl and pyrazole precursors.
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown dual inhibitory activity against prostaglandin and leukotriene synthesis, comparable to established anti-inflammatory drugs like indomethacin . These findings suggest that this compound may also possess similar anti-inflammatory mechanisms.
Antimicrobial Activity
The biological evaluation of related compounds has demonstrated promising antimicrobial effects. A study focusing on phenylthiazole derivatives revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . Given the structural similarities between these compounds and this compound, it is plausible that the latter may exhibit comparable antimicrobial properties.
Case Studies
- Antimicrobial Efficacy : In a comparative study, a series of pyrazole derivatives were synthesized and tested against various bacterial strains. One derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against MRSA . Although specific data for this compound is limited, its structural attributes suggest potential efficacy in similar assays.
- Safety Profile : Toxicity assessments for related compounds have shown favorable profiles. For example, certain derivatives maintained over 100% cell viability in MCF-7 cells at concentrations significantly higher than their MICs . This indicates a potentially safe therapeutic window for compounds within this class.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 5-Tert-butyl-2-(3,4-dichloro-phenyl)-2H-pyrazol-3-ylamine in laboratory settings?
- Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood or glovebox to avoid inhalation or skin contact. Use dedicated tools (e.g., filtered pipette tips, sterilized spatulas) to prevent cross-contamination. Waste must be segregated and disposed via certified hazardous waste services. Reference safety guidelines for chlorinated aryl compounds, which may release toxic fumes during reactions .
Q. How can researchers optimize the synthesis of this compound?
- Answer : Employ reflux conditions in ethanol or DMF with stoichiometric control (e.g., 1:1 molar ratio of pyrazole precursors). Monitor reaction progress via TLC or HPLC. For intermediates like 3-amino-5-tert-butylisoxazole, use triethylamine as a base in dichloromethane at 20°C to improve yield . Post-synthesis, recrystallize from DMF/ethanol (1:1) to enhance purity .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Answer : Confirm structure and purity using 1H/13C NMR (e.g., δ 1.3 ppm for tert-butyl protons) and high-resolution mass spectrometry (HRMS) . For tautomerism analysis (e.g., thiol-thione forms), employ UV-Vis spectroscopy and computational modeling of electronic transitions .
Advanced Research Questions
Q. How can computational methods enhance the design of reactions involving this compound?
- Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Tools like ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to optimize conditions (e.g., solvent choice, catalyst loading). This reduces trial-and-error experimentation by 30–50% .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
- Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, reagent ratios). For example, a central composite design can identify nonlinear interactions between tert-butyl steric effects and dichlorophenyl reactivity. Statistical validation (ANOVA) helps distinguish significant factors from noise .
Q. How can researchers investigate the compound’s potential as a pharmacophore in drug discovery?
- Answer : Conduct in vitro assays (e.g., enzyme inhibition using Amplex-Red fluorescence) to evaluate bioactivity. Pair with ADMET studies , including solubility (HT-Solubility assay in phosphate buffer) and metabolic stability (glutathione adduct screening). Molecular docking studies can predict binding affinity to target proteins .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
- Answer : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For scale-up, consider membrane separation technologies (e.g., nanofiltration) to retain high-molecular-weight impurities while allowing the compound (MW ~350–400) to pass .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze discrepancies in NMR spectra caused by tautomerism or dynamic equilibria?
- Answer : Perform variable-temperature NMR (VT-NMR) to observe shifts in proton signals (e.g., amine protons at δ 5–6 ppm). Compare with computational predictions of tautomeric stability (e.g., Gibbs free energy differences using Gaussian09). For ambiguous cases, 2D NMR (COSY, NOESY) clarifies coupling patterns .
Q. What experimental controls are essential when studying catalytic applications of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
